molecular formula C24H26N2O3S B4022278 N~2~-(4-ethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-ethylphenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4022278
M. Wt: 422.5 g/mol
InChI Key: VEXJKUNJRRFDAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like "N2-(4-ethylphenyl)-N1-(1-phenylethyl)-N2-(phenylsulfonyl)glycinamide" often involves multiple steps, including functionalization and protection-deprotection strategies. A related example is the acid-mediated sulfonylation of arylethynylene bromides with sodium arylsulfinates, which results in the formation of bis(arylsulfonyl)ethylenes and arylacetylenic sulfones under solvent-dependent conditions without the need for a metal catalyst or oxidant (Dai et al., 2017). Such methodologies could be adapted for the stepwise construction of the target molecule's complex structure.

Molecular Structure Analysis

The molecular structure of synthetic compounds is crucial for understanding their chemical behavior and potential applications. Techniques like X-ray crystallography and NMR spectroscopy are instrumental in elucidating such structures. For instance, the structural analysis of similar compounds provides insights into the arrangement of sulfonyl groups and their interaction with adjacent molecular features, which can influence reactivity and binding properties (Ma et al., 2008).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethylanilino]-N-(1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3S/c1-3-20-14-16-22(17-15-20)26(30(28,29)23-12-8-5-9-13-23)18-24(27)25-19(2)21-10-6-4-7-11-21/h4-17,19H,3,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXJKUNJRRFDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC(C)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-ethylphenyl)-N-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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